molecular formula C19H15BrN2O B11565303 2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11565303
M. Wt: 367.2 g/mol
InChI Key: ZVZZRYDNXAMYGQ-FYJGNVAPSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromonaphthalene moiety and a phenylmethylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with phenylmethylideneacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Corresponding amines.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-bromonaphthalen-2-ol: Another bromonaphthalene derivative with different functional groups.

    Ethyl 2-(4-bromonaphthalen-1-yl)acetate: A similar compound with an ester group instead of a hydrazide.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromonaphthalene and phenylmethylidene groups allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C19H15BrN2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H15BrN2O/c20-18-11-10-15(16-8-4-5-9-17(16)18)12-19(23)22-21-13-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,23)/b21-13+

InChI Key

ZVZZRYDNXAMYGQ-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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